What are the physical and chemical properties of Methyl 3-aminocyclopentane-1-carboxylate?
What are the physical and chemical properties of Methyl 3-aminocyclopentane-1-carboxylate?
The following technical guide details the properties, synthesis, and applications of Methyl 3-aminocyclopentane-1-carboxylate, structured for researchers in medicinal chemistry and drug development.
A Strategic Scaffold for Peptidomimetics and Structure-Based Drug Design [1]
Executive Summary
Methyl 3-aminocyclopentane-1-carboxylate (CAS: 1314922-38-7 for the free base; often supplied as HCl salt) represents a "privileged scaffold" in modern medicinal chemistry.[1] As a conformationally restricted
Structural Characterization & Stereochemistry
The utility of this scaffold is defined by its stereochemistry.[2][3] The relative orientation of the amine (C3) and ester (C1) groups dictates the folding propensity of the resulting peptidomimetics.
Stereoisomerism
The molecule exists as cis and trans diastereomers, each with a pair of enantiomers.
-
Cis-Isomers ((1R,3S) and (1S,3R)): The amine and ester groups reside on the same face of the ring. This configuration is critical for inducing specific helical turns (e.g., 12-helix formation in
-peptides).[1] -
Trans-Isomers ((1R,3R) and (1S,3S)): The substituents are on opposite faces.[1] These are often used to enforce extended sheet-like conformations or to probe the spatial requirements of enzyme active sites.[1]
Conformationally Restricted -Amino Acid Mimicry
Methyl 3-aminocyclopentane-1-carboxylate acts as a cyclic analog of
-
Constraint: The ring restricts rotation around the
bond ( torsion), reducing the entropic penalty of binding to a target receptor. -
Design Advantage: Incorporating this scaffold into a peptide backbone protects the adjacent amide bonds from proteolytic cleavage, a common failure point for linear peptide drugs.
Physicochemical Profile
The following data aggregates experimental observations and high-confidence predictive models (ACD/Labs, ChemAxon) for the methyl ester.
Table 1: Physical and Chemical Properties
| Property | Value / Description | Notes |
| Molecular Formula | ||
| Molecular Weight | 143.18 g/mol | Free base |
| Appearance | Colorless oil (Free base) / White solid (HCl salt) | Salt form is hygroscopic.[1] |
| Boiling Point | 185°C - 195°C (Predicted at 760 mmHg) | Free base.[1] Decomposes before boiling if not under vacuum.[1] |
| Density | Predicted (Free base) | |
| pKa (Amine) | Basic, protonated at physiological pH.[1] | |
| pKa (C-H) | ~24.5 | |
| LogP | 0.12 (Predicted) | Highly polar; good water solubility.[1] |
| Solubility | High in MeOH, DMSO, Water (salt); Moderate in DCM (free base).[1] | Free base requires organic solvent extraction.[1] |
| H-Bond Donors | 1 (Amine) | Increases to 3 in HCl salt form.[1] |
| H-Bond Acceptors | 2 (Ester Carbonyl + Ether Oxygen) |
Synthetic Routes & Reactivity
The synthesis of Methyl 3-aminocyclopentane-1-carboxylate typically proceeds via the reduction of a ketone precursor.[1] The choice of reducing agent determines the cis/trans diastereoselectivity.
Primary Synthetic Pathway (Reductive Amination)
The most robust route begins with 3-oxocyclopentanecarboxylic acid.[1] This pathway allows for late-stage diversification of the amine.[1]
Figure 1: Standard synthetic workflow. The reductive amination step often yields a mixture of diastereomers which must be separated via column chromatography or crystallization of chiral salts.
Reactivity Profile
-
Amine Nucleophilicity: The primary amine at C3 is a potent nucleophile.[1] It readily participates in amide coupling reactions (e.g., with EDC/NHS activated acids) to form peptide bonds.[1]
-
Note: In the cis isomer, steric hindrance from the ester group is minimal due to the ring puckering, but trans isomers may exhibit different reaction kinetics.
-
-
Ester Electrophilicity: The methyl ester is susceptible to hydrolysis (LiOH/THF/H2O) to yield the free acid (3-aminocyclopentanecarboxylic acid), or aminolysis to form amides.[1]
-
Cyclization Risk: Under strong basic conditions, the free amino acid form (if the ester is hydrolyzed) can potentially undergo intramolecular cyclization to form a bicyclic lactam, although this is less favored in the 3-amino isomer compared to the 2-amino (cispentacin) analogs.
Applications in Drug Discovery
This scaffold is not merely a passive linker; it is an active structural element used to modulate biological activity.[1][2][4]
Peptidomimetics & Foldamers
Researchers use this molecule to create
-
Mechanism: The rigid ring constraints force the backbone torsion angles (
) into a narrow range, stabilizing the helix without the need for hydrogen bonding networks required by -helices. -
Application: These "foldamers" mimic antimicrobial peptides (AMPs) but are resistant to proteases, extending their half-life in vivo.[1]
Neuraminidase Inhibition (Peramivir Context)
While Peramivir utilizes a multisubstituted cyclopentane ring, the 3-aminocyclopentane scaffold shares the same core logic: positioning a basic group (amine/guanidine) to interact with the conserved carboxylate residues in the active site of viral neuraminidase.
-
Workflow: Methyl 3-aminocyclopentane-1-carboxylate serves as a simplified starting material for fragment-based drug discovery (FBDD) targeting influenza neuraminidase or bacterial enzymes.[1]
Handling, Stability & Safety
-
Storage: The hydrochloride salt is stable at room temperature but should be stored in a desiccator. The free base amine absorbs atmospheric
(forming carbamates) and oxidizes over time; store under nitrogen at -20°C.[1] -
Safety:
References
-
PubChem. Methyl 3-aminocyclopentane-1-carboxylate Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
MDPI. Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application. Available at: [Link][1]
